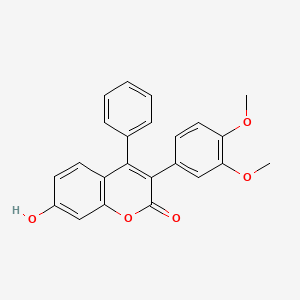
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one” is a flavonoid-like structure based on its name. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .
Molecular Structure Analysis
The compound contains a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone (a six-membered unsaturated ring containing one oxygen atom). It also has a 3,4-dimethoxyphenyl group and a phenyl group attached to the chromen-2-one core .Chemical Reactions Analysis
As a flavonoid-like compound, “3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one” could potentially undergo a variety of chemical reactions. These might include oxidation and reduction reactions, as well as reactions involving the hydroxy and methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the chromen-2-one core, phenyl ring, and methoxy groups would likely make the compound relatively non-polar and lipophilic. It would likely have a relatively high melting point due to the presence of the rigid, planar chromen-2-one core .Applications De Recherche Scientifique
Antimicrobial Applications
A significant area of research for 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one derivatives is their antimicrobial potential. Research has shown that derivatives of 2-phenylchromen-4-one, a flavone ring, synthesized using conventional and microwave-assisted techniques, demonstrate notable antibacterial and antifungal activities. These activities were measured against various human pathogenic bacteria and fungi, indicating potential use in treating infections caused by these pathogens (Rahim et al., 2018).
Structural Analysis
Structural analysis of derivatives, such as the (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives, which include 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, provides insights into their potential biological applications. Single crystal X-ray diffraction has been used to determine the crystal structures of these compounds, leading to a better understanding of their molecular interactions and potential pharmaceutical applications (Gomes et al., 2020).
Antitumor Activity
7-hydroxy-4-phenylchromen-2-one linked to triazole moieties, a related compound, has been synthesized and evaluated for cytotoxic potential against various human cancer cell lines. Some analogs demonstrated better cytotoxic activity than the parent compound, suggesting potential use in cancer treatment (Liu et al., 2017).
Photophysical Investigation
Photophysical properties of compounds like (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP) have been investigated. Studies in different solvents revealed significant solvatochromic properties, indicating potential applications in photodynamic therapy and as sensors (Asiri et al., 2017).
Lignin Model Reactions
Compounds with structures similar to 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one have been used as lignin models in acid reactions. These studies provide insights into the behavior of lignin during chemical processing, important for the development of sustainable biomass utilization methods (Li & Lundquist, 1999).
Fluorescence Properties
Research on chromenone-crown ethers, including o-dihyroxy-3-phenylchromenone derivatives, focuses on their fluorescence properties. These studies have implications for the development of novel fluorescent materials for sensing and imaging applications (Gündüz et al., 2010).
Molecular Characterization and COX-2 Inhibition
Molecular characterization and investigation of 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one have indicated its potential as a novel selective COX-2 inhibitor. This study includes insights on molecular conformation and binding interactions, crucial for drug development (Rullah et al., 2015).
Mécanisme D'action
Target of Action
Related compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been found to interact with aromatic-amino-acid aminotransferase .
Biochemical Pathways
Related compounds have been found to be involved in various biochemical reactions .
Result of Action
Related compounds have been found to exhibit various effects at the molecular and cellular levels .
Action Environment
Related compounds such as 3-(3,4-dimethoxyphenyl)propionic acid have been studied for their stability under various conditions .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-26-18-11-8-15(12-20(18)27-2)22-21(14-6-4-3-5-7-14)17-10-9-16(24)13-19(17)28-23(22)25/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLCNWQEOASNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-phenylchromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


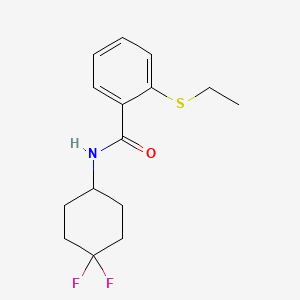

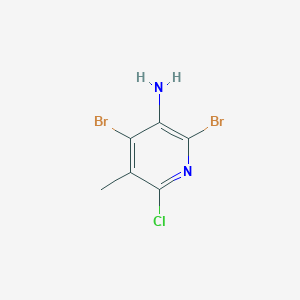
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2438743.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2438748.png)


![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride](/img/structure/B2438754.png)
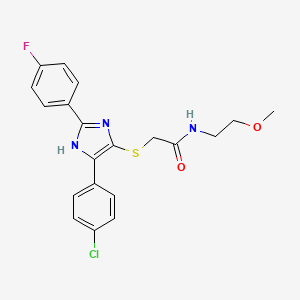
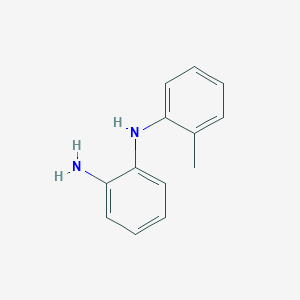
![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)